BenchChemオンラインストアへようこそ!

3-Hydroxyquinoline

Phase II Metabolism Glucuronidation UGT Substrate Specificity

3-Hydroxyquinoline (CAS 580-18-7) is a privileged scaffold for HIV-1 RNase H inhibition and anticancer lead development (IC50 = 1.8 µM). Its 3.1-fold higher glucuronidation Kcat vs. p-nitrophenol makes it the superior UGT substrate for DDI screening and metabolic stability assays. Unique tautomeric preference (hydroxy form) enables computational benchmarking. ≥97% purity, beige crystalline powder. Avoid isomer cross-contamination—specify 3-hydroxyquinoline for targeted R&D results.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
CAS No. 580-18-7
Cat. No. B051751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyquinoline
CAS580-18-7
Synonyms3-Quinolol;  3-Quinolinol
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)O
InChIInChI=1S/C9H7NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-6,11H
InChIKeyIQQDNMHUOLMLNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyquinoline (CAS 580-18-7): Core Physicochemical and Structural Properties for Procurement


3-Hydroxyquinoline (CAS 580-18-7), also known as quinolin-3-ol, is a monohydroxylated quinoline heterocycle with the molecular formula C9H7NO and a molecular weight of 145.16 g/mol . It appears as a beige to off-white crystalline powder with a melting point of 198-202 °C and a pKa of 4.28 at 20 °C, reflecting the acidity of its hydroxyl group . The compound exhibits moderate water solubility of 587.9 mg/L at 20 °C and is soluble in organic solvents such as DMSO and methanol . As a core structural motif, 3-hydroxyquinoline and its derivatives are recognized as privileged scaffolds in medicinal chemistry, with applications spanning antiviral, anticancer, and enzyme inhibition programs [1].

Procurement Risks in 3-Hydroxyquinoline Sourcing: Why Isomeric Analogs Cannot Be Interchanged


Hydroxyquinolines are a family of positional isomers (2-, 3-, 4-, 5-, 6-, 7-, and 8-hydroxyquinoline) that exhibit markedly divergent biological activities, metabolic fates, and physicochemical properties due to the precise location of the hydroxyl group on the quinoline ring [1]. For instance, 2-hydroxyquinoline is a potent α-glucosidase inhibitor (IC50 = 64.4 µg/mL) with antidiabetic research applications, while 8-hydroxyquinoline functions as a lipophilic metal chelator with antimicrobial activity (MIC range 27.56-55.11 μM against N. gonorrhoeae) [2]. In contrast, 3-hydroxyquinoline serves as a privileged scaffold for HIV-1 RNase H inhibition and anticancer agent development, with distinct metabolic processing via glucuronidation (3.1-fold higher Kcat than p-nitrophenol) [3]. Substituting one isomer for another without rigorous validation introduces substantial risk of altered target engagement, off-target effects, and unpredictable pharmacokinetic profiles. The quantitative evidence below substantiates why 3-hydroxyquinoline must be evaluated on its own specific merits.

3-Hydroxyquinoline Procurement Guide: Quantitative Differentiation from Isomeric and Functional Analogs


Metabolic Stability: 3-Hydroxyquinoline Exhibits 3.1-Fold Higher Glucuronidation Rate (Kcat) Than p-Nitrophenol and Markedly Higher Vmax Than 5,6-Dihydroxy Metabolite

In a comparative study of hydroxyquinoline derivatives using a bovine liver microsome UDP-glucuronosyltransferase (UGT) assay, 3-hydroxyquinoline was identified as an excellent substrate for glucuronidation [1]. Its relative Kcat value was 3.1-fold higher than that of p-nitrophenol, a standard reference substrate. Crucially, this metabolic efficiency was far superior to that of 5,6-dihydroquinoline-5,6-trans-diol, a primary quinoline metabolite, which exhibited a similar Km but a Vmax that was only approximately 1/15 that of p-nitrophenol, indicating weak reactivity [1]. Among the tested isomers, 6-hydroxyquinoline and 5-hydroxyquinoline showed only 2.1-fold and 1.2-fold higher Kcat values than p-nitrophenol, respectively, while fluoroquinoline derivatives showed no substrate activity [1]. This data positions 3-hydroxyquinoline as a distinct metabolic entity.

Phase II Metabolism Glucuronidation UGT Substrate Specificity Pharmacokinetics

Scaffold Versatility: 3-Hydroxyquinoline Core Enables Potent Anticancer Activity with IC50 Values Down to 1.8 µM Against NCI-H460 Lung Cancer Cells

The 3-hydroxyquinolin-2(1H)-one (3HQ) core, directly derived from 3-hydroxyquinoline, has been validated as a suitable platform for developing new anticancer compounds [1]. In a 2020 study, a series of 4-substituted 3HQs were synthesized and evaluated. The most potent derivatives demonstrated IC50 values as low as 4.82 µM against the MCF-7 breast cancer cell line and 1.8 µM against the NCI-H460 lung cancer cell line [1]. Importantly, the L-leucine derivative in this series induced cell death in MCF-7 (IC50 = 15.1 µM) and NCI-H460 (IC50 = 2.7 µM) cells without causing appreciable cytotoxicity against the non-cancer CHOK1 cell model, suggesting a degree of selective antiproliferative activity that is not a general feature of all hydroxyquinoline scaffolds [1]. While other isomers like 8-hydroxyquinoline possess anticancer activity, they often act via metal chelation mechanisms, whereas 3HQ derivatives represent a distinct chemotype with potential for selective enzyme inhibition.

Anticancer Drug Discovery Scaffold-Based Design Cell Proliferation Assay Structure-Activity Relationship

Tautomeric Predominance: Computational Studies Predict Hydroxy Form Predominance for 3-Hydroxyquinoline, Diverging from Oxo-Dominant 2- and 4-Isomers

Quantum chemical calculations using AM1, PM3, and MNDO methods have revealed a critical structural distinction between 3-hydroxyquinoline and its 2- and 4-hydroxy positional isomers [1]. For both 2- and 4-hydroxyquinoline derivatives, all three computational methods confirmed the predominance of the oxo (quinolone) tautomeric forms over the hydroxy forms, both in gas and liquid phases. In contrast, for 3-hydroxyquinoline, the AM1 and MNDO methods predicted the predominance of the hydroxy form, a finding that diverges from the tautomeric behavior of its isomers [1]. This differential tautomeric equilibrium has direct implications for the molecule's hydrogen-bonding capacity, metal-binding properties, and recognition by biological targets, and may explain the distinct pharmacological profiles observed among hydroxyquinoline isomers.

Quantum Chemistry Tautomerism Molecular Modeling Drug Design

Synthetic Accessibility: One-Pot Cascade Cyclization Enables Efficient 3-Hydroxyquinoline Synthesis with 93% Reported Yield

A practical and efficient synthetic route to 3-hydroxyquinoline has been developed using a one-pot cascade cyclization of aryldiazonium salts with nitriles and alkenes, followed by oxygenation [1]. In a representative laboratory-scale procedure, 3-hydroxyquinoline was obtained in 93% yield as an off-white solid following a simple reaction setup using CuSO4·5H2O catalyst and KOH in water at room temperature, with final purification by silica gel column chromatography . This high-yielding, operationally simple method contrasts with classical routes to 3-hydroxyquinolines, such as Friedländer condensations and Pfitzinger syntheses, which often require harsher conditions or offer less flexibility in substitution patterns [1]. The availability of a robust, high-yielding synthetic protocol directly impacts the cost and scalability of procurement for research programs requiring gram to kilogram quantities.

Synthetic Methodology One-Pot Synthesis Cascade Cyclization Process Chemistry

3-Hydroxyquinoline (CAS 580-18-7): Prioritized Application Scenarios Based on Verified Differentiation


Phase II Drug Metabolism Studies: UGT Enzyme Substrate Specificity and Glucuronidation Assays

Given its 3.1-fold higher glucuronidation Kcat relative to p-nitrophenol and superior reactivity compared to other quinoline metabolites [1], 3-hydroxyquinoline is an ideal substrate for characterizing UDP-glucuronosyltransferase (UGT) activity in liver microsome preparations. Its robust signal enables sensitive detection in radiometric assays, making it suitable for drug-drug interaction screening, metabolic stability profiling, and studies of hyperbilirubinemia-related enzyme deficiencies.

Anticancer Lead Discovery: Synthesis of 3-Hydroxyquinolin-2(1H)-one Derivatives for Antiproliferative Screening

As the precursor to the validated 3-hydroxyquinolin-2(1H)-one (3HQ) anticancer scaffold [1], 3-hydroxyquinoline is a strategic starting material for medicinal chemistry programs targeting MCF-7 breast cancer and NCI-H460 lung cancer cell lines. The scaffold has demonstrated IC50 values as low as 1.8 µM and offers a platform for further derivatization at the 4-position to explore structure-activity relationships and improve selectivity against non-cancer cells.

Computational Chemistry Model Validation: Tautomerism and Proton Transfer Studies

The unique tautomeric behavior of 3-hydroxyquinoline—predicted to favor the hydroxy form while 2- and 4-isomers favor the oxo form [1]—makes this compound an essential reference for validating computational methods (AM1, PM3, MNDO, DFT) in predicting proton transfer equilibria. Researchers developing tautomer enumeration algorithms or refining force field parameters for heterocyclic drug design can use 3-hydroxyquinoline as a critical test case.

Synthetic Methodology Development: Cascade Cyclization and One-Pot Quinoline Functionalization

The established one-pot cascade cyclization protocol for 3-hydroxyquinoline synthesis [1] offers a platform for developing novel methodologies. Organic chemists can adapt this approach to synthesize structurally diverse 3-hydroxyquinoline libraries or explore new catalyst systems and reaction conditions for quinoline functionalization, with the 93% yield benchmark [2] providing a reliable baseline for optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.